molecular formula C12H14F3NO4S B14869369 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid

5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid

Cat. No.: B14869369
M. Wt: 325.31 g/mol
InChI Key: MELJVCIFVMLMBS-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethyl Group:

    Sulfonylation: The phenylsulfonyl group is introduced by reacting the intermediate with phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as triethylamine (Et3N).

    Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, involving the reaction of the intermediate with formaldehyde (HCHO) and a primary amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)butanoic acid
  • 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)hexanoic acid
  • 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)heptanoic acid

Uniqueness

5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid is unique due to its specific combination of trifluoromethyl and phenylsulfonyl groups, which confer distinct chemical and physical properties. This combination allows for unique interactions with biological targets and enhances the compound’s potential for various applications in research and industry.

Properties

Molecular Formula

C12H14F3NO4S

Molecular Weight

325.31 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-5,5,5-trifluoropentanoic acid

InChI

InChI=1S/C12H14F3NO4S/c13-12(14,15)9(6-7-11(17)18)8-16-21(19,20)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2,(H,17,18)

InChI Key

MELJVCIFVMLMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F

solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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